molecular formula C35H73N B14341572 N-Heptadecyl-N-methylheptadecan-1-amine CAS No. 103175-42-4

N-Heptadecyl-N-methylheptadecan-1-amine

Cat. No.: B14341572
CAS No.: 103175-42-4
M. Wt: 508.0 g/mol
InChI Key: FCURGHOPLJJKFF-UHFFFAOYSA-N
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Description

N-Heptadecyl-N-methylheptadecan-1-amine is a tertiary amine characterized by two linear heptadecyl (C₁₇H₃₅) chains and one methyl group attached to the nitrogen atom. Its molecular formula is C₃₅H₇₃N, with a molecular weight of 507.06 g/mol. This compound is structurally analogous to other long-chain alkylamines but distinct in its combination of chain length and substitution pattern. Such amines are typically synthesized via alkylation or reductive amination methods (as inferred from and ). Applications likely include use as surfactants or intermediates in organic synthesis due to its hydrophobic nature.

Properties

CAS No.

103175-42-4

Molecular Formula

C35H73N

Molecular Weight

508.0 g/mol

IUPAC Name

N-heptadecyl-N-methylheptadecan-1-amine

InChI

InChI=1S/C35H73N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3

InChI Key

FCURGHOPLJJKFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Heptadecyl-N-methylheptadecan-1-amine typically involves the reaction of heptadecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Heptadecylamine+Methyl iodideThis compound+Hydrogen iodide\text{Heptadecylamine} + \text{Methyl iodide} \rightarrow \text{this compound} + \text{Hydrogen iodide} Heptadecylamine+Methyl iodide→this compound+Hydrogen iodide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-Heptadecyl-N-methylheptadecan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Alkylated amines

Scientific Research Applications

N-Heptadecyl-N-methylheptadecan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-Heptadecyl-N-methylheptadecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other self-assembled structures. This property is exploited in various applications, from drug delivery to industrial formulations.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural differences among similar compounds include alkyl chain length, substituent groups (e.g., methyl, chloro, benzyl), and branching. Below is a comparative table:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Structural Features
N-Heptadecyl-N-methylheptadecan-1-amine C₃₅H₇₃N 507.06 Heptadecyl, methyl, heptadecyl Linear C₁₇ chains, tertiary amine
N-Pentadecylpentadecan-1-amine C₃₀H₆₃N 437.84 Two pentadecyl groups Secondary amine, linear C₁₅ chains
N,N-Dimethylheptadecan-1-amine C₁₉H₄₁N 283.54 Two methyl groups, heptadecyl Tertiary amine, shorter substitution
N-decyl-N-methyldecan-1-amine C₂₁H₄₅N 311.59 Decyl, methyl, decyl Symmetric C₁₀ chains, tertiary amine
2-Chloro-N-methyldodecan-1-amine C₁₃H₂₈ClN 233.82 Chloro, methyl, dodecyl Chlorinated, shorter chain
N-benzyl-N-methyldecan-1-amine C₁₈H₃₁N 261.45 Benzyl, methyl, decyl Aromatic substituent, asymmetric

Physical Properties

Limited data from the evidence restricts direct comparisons, but trends can be inferred:

  • Solubility : Longer alkyl chains (e.g., C₁₇ in the target compound) reduce water solubility compared to shorter-chain analogues like N-decyl-N-methyldecan-1-amine (density: 0.807 g/mL).
  • Melting/Boiling Points : Higher molecular weight compounds (e.g., C₃₅H₇₃N) likely exhibit higher melting points due to stronger van der Waals forces.

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